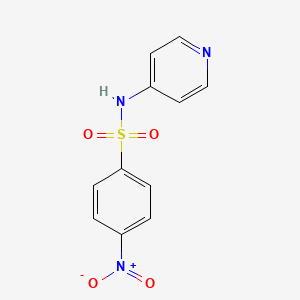

4-nitro-N-pyridin-4-ylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGWRBFEMCOCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Nitro N Pyridin 4 Ylbenzenesulfonamide

Established Synthetic Routes for 4-nitro-N-pyridin-4-ylbenzenesulfonamide

The most traditional and widely employed method for the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminopyridine (B3432731). This reaction is a classic example of sulfonamide bond formation, where the amino group of 4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Common bases employed for this purpose include pyridine (B92270), triethylamine (B128534), or aqueous sodium carbonate. The choice of solvent is also a critical parameter, with dichloromethane (B109758) being a frequently used medium. A study on the synthesis of the similar compound, N-pyridin-3-yl-benzenesulfonamide, demonstrated a high yield of 93.3% when the reaction was conducted in the presence of aqueous sodium carbonate. researchgate.net

General Reaction Scheme:

Table 1: Representative Established Synthetic Conditions for N-pyridinyl Benzenesulfonamides

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitrobenzenesulfonyl chloride | 4-Aminopyridine | Pyridine | Dichloromethane | Room Temperature | High |

| 4-Nitrobenzenesulfonyl chloride | 4-Aminopyridine | Triethylamine | Dichloromethane | 0 - 25 | High |

| Benzenesulfonyl chloride | 3-Aminopyridine | aq. Na2CO3 | Water/DCM | Room Temperature | 93.3 researchgate.net |

Novel Approaches and Optimized Synthetic Protocols for this compound

In recent years, research has focused on developing more efficient and versatile methods for the synthesis of sulfonamides, including this compound. These novel approaches often involve transition-metal catalysis or alternative starting materials.

One innovative strategy is the palladium-catalyzed sulfonamidation of aryl halides or triflates with sulfonamides. While not yet specifically reported for this compound, this methodology offers a powerful tool for constructing the C-N bond under milder conditions and with broader substrate scope.

Another modern approach involves the synthesis of N-aryl sulfonamides directly from nitroarenes. This transformation provides a more convergent and atom-economical route, avoiding the pre-functionalization required in traditional methods.

Optimization of established protocols has also been a key area of investigation. This includes the screening of different bases, solvents, and catalysts to improve reaction yields, reduce reaction times, and simplify purification procedures. For instance, the use of solid-supported catalysts can facilitate easier product isolation and catalyst recycling.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of this compound synthesis, several greener alternatives to traditional methods have been explored.

A significant advancement is the use of water as a reaction solvent. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been successfully demonstrated in an aqueous sodium carbonate solution, offering an environmentally benign alternative to volatile organic solvents. mdpi.com This approach is highly applicable to the synthesis of the target compound.

Furthermore, catalyst-free synthetic methods are being developed. The reaction of sulfonyl chlorides with amines can, in some cases, proceed efficiently without the need for a catalyst, particularly when using water as the solvent. This simplifies the reaction setup and avoids the use of potentially toxic or expensive catalysts.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Approach |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol |

| Catalyst | Homogeneous catalysts (e.g., Pyridine) | Heterogeneous catalysts, Catalyst-free |

| Energy | Often requires heating or cooling | Room temperature reactions are preferred |

| Waste | Generation of stoichiometric byproducts | Atom-economical reactions, recycling of catalysts |

Mechanistic Investigations of this compound Formation

The formation of the sulfonamide bond in the reaction between 4-nitrobenzenesulfonyl chloride and 4-aminopyridine proceeds through a well-established nucleophilic substitution mechanism.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminopyridine acts as a nucleophile and attacks the electrophilic sulfur atom of the 4-nitrobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.

Deprotonation: A base present in the reaction mixture, such as pyridine or triethylamine, removes a proton from the nitrogen atom, leading to the formation of the final product, this compound, and the corresponding ammonium (B1175870) salt of the base.

The presence of the electron-withdrawing nitro group on the benzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, thereby facilitating the nucleophilic attack by the amine. The pyridine ring of 4-aminopyridine also influences the reactivity of the amino group.

Spectroscopic and Structural Elucidation Studies of 4 Nitro N Pyridin 4 Ylbenzenesulfonamide

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis of 4-nitro-N-pyridin-4-ylbenzenesulfonamide

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent parts: the 4-nitrophenyl group, the sulfonamide linkage (-SO₂NH-), and the pyridine (B92270) ring.

Sulfonamide Group (SO₂NH): The sulfonamide group gives rise to some of the most characteristic bands in the vibrational spectrum. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong in the FT-IR spectrum. For sulfonamide derivatives, the asymmetric (ν_as(SO₂)) and symmetric (ν_s(SO₂)) stretching modes are generally observed in the ranges of 1358-1313 cm⁻¹ and 1155-1130 cm⁻¹, respectively. rsc.orgresearchgate.net The S-N stretching vibration is typically found in the 950-866 cm⁻¹ region. researchgate.net

Nitro Group (NO₂): The nitro group is characterized by two strong absorption bands in the FT-IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) appears in the 1530-1500 cm⁻¹ range, while the symmetric stretch (ν_s(NO₂)) is observed between 1370-1330 cm⁻¹.

Pyridine and Benzene (B151609) Rings: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene rings typically appear in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further information in the fingerprint region (below 1400 cm⁻¹).

N-H Group: The N-H stretching vibration of the sulfonamide linker is expected as a band in the region of 3300-3200 cm⁻¹. The position of this band can be influenced by hydrogen bonding.

Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Sulfonamide (SO₂) | Asymmetric Stretch (ν_as) | 1358 - 1313 | 1371 - 1148 |

| Sulfonamide (SO₂) | Symmetric Stretch (ν_s) | 1155 - 1130 | 1152 - 1143 |

| Sulfonamide (S-N) | Stretch (ν) | 914 - 895 | ~954 |

| Sulfonamide (N-H) | Stretch (ν) | 3300 - 3200 | 3300 - 3200 |

| Nitro (NO₂) | Asymmetric Stretch (ν_as) | 1530 - 1500 | 1530 - 1500 |

| Nitro (NO₂) | Symmetric Stretch (ν_s) | 1370 - 1330 | 1370 - 1330 |

| Aromatic Rings (C-H) | Stretch (ν) | > 3000 | > 3000 |

| Aromatic Rings (C=C, C=N) | Ring Stretch (ν) | 1600 - 1400 | 1600 - 1400 |

The precise positions and shapes of the vibrational bands, particularly those of the sulfonamide N-H and SO₂ groups, can offer clues about the molecule's conformation and intermolecular interactions. For instance, significant shifts in the N-H stretching frequency to lower wavenumbers can indicate the presence of intermolecular hydrogen bonding. In the solid state, sulfonamides often form hydrogen-bonded dimers or chain-like structures. The C-S-N-C torsion angles can lead to different orientations of the phenyl and pyridyl rings, which may be reflected in subtle changes in the fingerprint region of the vibrational spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination of this compound

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of organic molecules in solution. Analysis of ¹H, ¹³C, and 2D NMR spectra provides a complete picture of the carbon and proton framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the 4-nitrophenyl ring and the 4-pyridyl ring, as well as a signal for the sulfonamide N-H proton.

4-Nitrophenyl Protons: This ring system will exhibit an AA'BB' pattern, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H-3, H-5) are expected to be deshielded and resonate downfield, likely in the range of δ 8.3-8.4 ppm. The protons ortho to the sulfonyl group (H-2, H-6) would appear slightly upfield, around δ 7.9-8.0 ppm. For the similar compound 4-nitro-N-phenylbenzenesulfonamide, these protons appear at δ 8.38 and 8.02 ppm, respectively. rsc.org

4-Pyridyl Protons: The pyridine ring will also show an AA'BB' pattern. The protons ortho to the nitrogen atom (H-2', H-6') are significantly deshielded and would be expected to appear as a doublet downfield. The protons meta to the nitrogen (H-3', H-5') will appear as another doublet at a higher field. Signals for protons on a substituted pyridine ring typically appear in the range of δ 6.5-9.2 ppm. researchgate.net

Sulfonamide N-H Proton: The N-H proton is expected to appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this proton in similar sulfonamides often appears downfield, in the range of δ 10-11 ppm. rsc.orgrsc.org

The following table details the predicted ¹H NMR chemical shifts.

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ ppm) |

| H-2, H-6 (Nitrophenyl) | Doublet | ~8.0 |

| H-3, H-5 (Nitrophenyl) | Doublet | ~8.4 |

| H-2', H-6' (Pyridyl) | Doublet | Downfield |

| H-3', H-5' (Pyridyl) | Doublet | Upfield |

| N-H (Sulfonamide) | Singlet | 10 - 11 (in DMSO-d₆) |

The ¹³C NMR spectrum will provide information about each unique carbon environment in the molecule.

4-Nitrophenyl Carbons: Six carbon signals are expected. The carbon bearing the nitro group (C-4) will be significantly deshielded. The carbon attached to the sulfonyl group (C-1) will also be downfield. For 4-nitro-N-phenylbenzenesulfonamide, the C-NO₂ and C-SO₂ carbons appear at δ 150.3 and 145.4 ppm, respectively. rsc.org The other aromatic carbons (C-2, C-6 and C-3, C-5) are expected in the typical aromatic region of δ 120-130 ppm. rsc.org

4-Pyridyl Carbons: Three distinct signals are expected for the pyridine ring carbons due to symmetry. The carbon ipso to the sulfonamide nitrogen (C-4') will be deshielded. The carbons ortho to the ring nitrogen (C-2', C-6') will be significantly deshielded due to the electronegativity of nitrogen, while the meta carbons (C-3', C-5') will appear further upfield. Substituent effects can cause the C-4 carbon in 4-substituted pyridines to shift significantly. chemrxiv.org

An interactive data table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1 (Nitrophenyl) | ~145 |

| C-2, C-6 (Nitrophenyl) | ~129 |

| C-3, C-5 (Nitrophenyl) | ~125 |

| C-4 (Nitrophenyl) | ~150 |

| C-2', C-6' (Pyridyl) | ~150 |

| C-3', C-5' (Pyridyl) | ~115 |

| C-4' (Pyridyl) | ~140 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the nitrophenyl ring (H-2/H-6 with H-3/H-5) and between the adjacent protons on the pyridyl ring (H-2'/H-6' with H-3'/H-5'). This would confirm the two separate spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C-2/C-6, C-3/C-5, C-2'/C-6', and C-3'/C-5' based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different parts of the molecule. Key expected correlations would include:

The N-H proton correlating to the pyridyl carbons C-4', C-3', and C-5'.

The pyridyl protons H-3'/H-5' correlating to the sulfonamide sulfur atom (indirectly through the nitrogen) and to C-4' and C-2'/C-6'.

The nitrophenyl protons H-2/H-6 correlating to the sulfonyl group and to C-1, C-3/C-5, and C-4.

Together, these 2D NMR techniques would provide irrefutable evidence for the structure of this compound, allowing for the complete and accurate assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation pattern. In a typical mass spectrometry experiment for this compound, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. This would confirm the molecular weight of the compound.

Following ionization, the molecular ion would undergo fragmentation, breaking into smaller, characteristic ions. The analysis of the m/z values of these fragment ions would provide valuable information about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the sulfonamide bond, as well as from the 4-nitrophenyl and pyridin-4-yl moieties.

A detailed analysis would involve proposing structures for the observed fragment ions and explaining their formation through established fragmentation mechanisms. This information would be summarized in a data table. However, as no experimental mass spectrum for this compound is available in the reviewed literature, a specific fragmentation pattern and corresponding data table cannot be provided.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis of this compound

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule and to gain insights into its electronic structure and extent of conjugation. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro group.

The presence of the 4-nitrophenyl and pyridin-4-yl groups, connected by the sulfonamide linkage, creates an extended system of conjugation. This conjugation is expected to influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the electronic transitions. A detailed analysis of the UV-Vis spectrum would involve assigning the observed absorption bands to specific electronic transitions and discussing how the molecular structure influences these transitions.

This information would typically be presented in a data table, listing the λmax values, molar absorptivities, and the types of electronic transitions. Unfortunately, no experimental UV-Vis spectrum for this compound has been reported in the accessible literature, preventing the generation of such a table and a detailed analysis of its electronic transitions and conjugation.

Crystallographic Investigations of 4 Nitro N Pyridin 4 Ylbenzenesulfonamide

Single Crystal X-ray Diffraction Analysis of 4-nitro-N-pyridin-4-ylbenzenesulfonamide

Single-crystal X-ray diffraction analysis of 4-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate revealed that it crystallizes in the monoclinic space group P21/n. nih.goviucr.org The analysis provided precise atomic coordinates, allowing for a thorough examination of the molecule's three-dimensional structure in the crystalline state.

| Crystal Data | |

| Formula | C₁₁H₉N₃O₄S·H₂O |

| Molecular Weight | 297.29 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.7766 (14) |

| b (Å) | 8.3932 (17) |

| c (Å) | 21.717 (4) |

| β (°) | 92.35 (3) |

| Volume (ų) | 1234.2 (4) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα |

| Data Collection and Refinement | |

| Diffractometer | Rigaku Saturn CCD |

| Reflections Collected | 9708 |

| Independent Reflections | 2908 |

| Rint | 0.061 |

| Final R indices [I > 2σ(I)] | R1 = 0.055 |

| wR(F²) (all data) | 0.136 |

In the solid state, the compound exists as a zwitterion, with the pyridinium (B92312) nitrogen being protonated and the sulfonamide nitrogen deprotonated. The molecular conformation is characterized by a significant twist between the aromatic rings. The benzene (B151609) ring and the pyridinium ring are not coplanar, exhibiting a dihedral angle of 109.1 (2)°. nih.goviucr.orgnih.gov This non-planar arrangement is a common feature in related sulfonamide structures. acs.orgmdpi.com The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of just 2.2 (1)°. nih.goviucr.org

The C-N distance between the sulfonamide nitrogen and the pyridinium ring is 1.370 (3) Å, which is intermediate between a typical C=N double bond and a C-N single bond. nih.gov This suggests a degree of π-electron conjugation between the sulfonamide nitrogen and the pyridinium ring. nih.gov

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degree (°) |

| S1-O1 | 1.445(2) | O1-S1-O2 | 118.8(1) |

| S1-O2 | 1.449(2) | O1-S1-N1 | 109.0(1) |

| S1-N1 | 1.598(2) | O2-S1-N1 | 107.8(1) |

| S1-C5 | 1.765(2) | O1-S1-C5 | 108.1(1) |

| N2-C1 | 1.341(3) | O2-S1-C5 | 107.5(1) |

| N2-C4 | 1.346(3) | N1-S1-C5 | 104.7(1) |

| N1-H1A | 0.92(4) | S1-N1-H1A | 114(2) |

| O5-H5A | 0.85(4) | H5A-O5-H5B | 106(4) |

| O5-H5B | 0.85(5) | C1-N2-C4 | 121.7(2) |

The crystal structure of 4-nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate is stabilized by a robust network of intermolecular hydrogen bonds involving the pyridinium N-H group, the sulfonamide oxygen atoms, and the water molecule of crystallization. nih.govnih.gov The water molecule acts as a bridge, donating hydrogen bonds to a sulfonamide oxygen and the pyridinium nitrogen of a neighboring molecule, and accepting a hydrogen bond from the pyridinium N-H group. nih.gov These interactions link the molecules into a complex three-dimensional supramolecular architecture. nih.gov

Hydrogen Bond Geometry:

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| O5—H5A···N2ⁱ | 0.85(4) | 1.97(4) | 2.813(3) | 167(4) |

| O5—H5B···O2ⁱⁱ | 0.85(5) | 2.07(5) | 2.895(3) | 164(4) |

| N1—H1A···O5ⁱⁱⁱ | 0.92(4) | 1.82(4) | 2.728(3) | 170(4) |

| Symmetry codes: (i) x, y, z; (ii) -x+1/2, y+1/2, -z+1/2; (iii) x-1/2, -y+1/2, z-1/2. nih.gov |

Polymorphism and Co-crystallization Studies of this compound

To date, there are no specific studies reported in the literature on the polymorphism or co-crystallization of this compound. However, both sulfonamides and nitro compounds are classes of molecules known to exhibit polymorphism. nih.govresearchgate.netnih.gov The ability of the sulfonamide group to act as both a hydrogen bond donor and acceptor, combined with the polar nature of the nitro group, provides multiple sites for varied intermolecular interactions, which can lead to the formation of different crystalline forms (polymorphs) under different crystallization conditions. nih.govresearchgate.net

Furthermore, the presence of strong hydrogen bond donors and acceptors makes this compound a prime candidate for co-crystallization studies. acs.orgacs.orgnih.gov Co-crystals are multi-component crystals held together by non-covalent interactions, and sulfonamides have been extensively used as model compounds in the field of crystal engineering to form co-crystals with various other molecules. nih.govacs.orgacs.org Future research in this area could lead to the discovery of new solid forms of this compound with potentially modified physicochemical properties.

Lack of Specific Research Data for this compound

Extensive searches for dedicated research on the computational and theoretical chemistry of This compound have revealed a significant lack of specific published studies. As a result, it is not possible to provide a detailed article that strictly adheres to the requested outline focusing solely on this compound.

The scientific literature does not appear to contain in-depth investigations into the following areas for this compound:

Quantum Chemical Calculations (DFT, Ab Initio): No specific studies were found detailing the optimized geometries, energetics, frontier molecular orbitals (HOMO-LUMO), or electrostatic potential surfaces.

Molecular Dynamics Simulations: There is no available research on the simulation of this compound in solvation to analyze its dynamic behavior.

Computational Prediction of Spectroscopic Properties: While basic predicted properties may be available in chemical databases, detailed theoretical spectroscopic studies are absent from the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models specifically involving derivatives of this compound have been published.

While computational studies on other related benzenesulfonamide (B165840) derivatives exist, providing insights into the general application of these theoretical methods, the strict requirement to focus solely on this compound cannot be met with scientifically accurate and verifiable research findings. Therefore, the generation of the requested article with detailed data tables and research findings is not feasible at this time.

Biological Activity and Mechanistic Investigations of 4 Nitro N Pyridin 4 Ylbenzenesulfonamide in Vitro

In Vitro Screening for Biological Activity Profiles of 4-nitro-N-pyridin-4-ylbenzenesulfonamide

While comprehensive screening data for this compound is not extensively documented in publicly available literature, the biological activities of structurally similar compounds provide insights into its potential therapeutic profile. Analogs containing the 4-nitrobenzenesulfonamide (B188996) scaffold have demonstrated a range of biological effects.

For instance, closely related 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides were assessed for their leishmanicidal effects against Leishmania infantum promastigotes. nih.gov These compounds exhibited significant anti-leishmanial activity with a favorable selectivity index, suggesting that this class of molecules could be promising for the development of antiparasitic agents. nih.gov The proposed mechanism for some of these analogs involves DNA interaction and nuclease activity in the presence of copper, leading to parasite death. nih.gov

Furthermore, the broader family of pyridine-containing sulfonamides has been investigated for various other activities, including antibacterial and antiproliferative effects. researchgate.netnih.gov The pyridine (B92270) moiety is a common feature in many biologically active molecules and FDA-approved drugs, valued for its ability to modulate physicochemical properties like aqueous solubility and to form crucial hydrogen bonds with biological targets. nih.gov Given these precedents, this compound is a candidate for screening against panels of parasites, bacteria, and cancer cell lines.

Enzyme Inhibition Studies of this compound

The sulfonamide group is a well-established zinc-binding group, making compounds that contain it prime candidates for inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrases.

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases. The primary mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion located in the enzyme's active site. This binding event blocks the catalytic activity of the enzyme.

The table below presents inhibition data for representative pyridine-sulfonamide and nitrobenzenesulfonamide analogs against several hCA isoforms, illustrating the typical potency range for this class of compounds.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Pyridine-3-sulfonamide Derivatives | >10,000 | 271 - 709 | 137 - 2502 | 91 - 1018 |

| Pyrazole-carboxamide Sulfonamides | 727 - >10,000 | 3.3 - 867 | 6.1 - 569 | 25.7 - 433 |

| Ureido-substituted Nitrobenzenesulfonamides | - | - | 210 | 210 |

| Data synthesized from studies on analogous compounds to illustrate representative inhibition constants. mdpi.comnih.govresearchgate.net |

Beyond carbonic anhydrases, the sulfonamide scaffold has been explored for the inhibition of other enzyme classes. For example, certain N-phenylsulfonamide derivatives have been reported to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. researchgate.net This suggests that this compound could potentially interact with other enzymes, and its activity profile may not be limited to CAs. Kinetic studies on related compounds have often identified mixed-type inhibition mechanisms against their targets, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The structure-activity relationship for sulfonamide-based CA inhibitors is well-established. The unsubstituted sulfonamide group (—SO₂NH₂) is essential for potent inhibition as it serves as the primary zinc-binding function.

The Benzenesulfonamide (B165840) Core : This scaffold positions the sulfonamide group for optimal interaction with the catalytic zinc ion.

The 4-Nitro Group : The electron-withdrawing nature of the nitro group on the benzene (B151609) ring generally increases the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the positively charged Zn(II) ion, which can enhance inhibitory potency.

The Pyridin-4-yl Moiety : This part of the molecule, often referred to as the "tail," extends out of the active site cavity and makes additional contacts with amino acid residues. The nature of this tail is critical for determining the inhibitor's potency and, crucially, its selectivity among the different CA isoforms. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in van der Waals or π-π stacking interactions with residues on the surface or within the active site cleft. nih.gov Modifications to this tail, such as changing the substitution pattern or the heterocyclic system, can dramatically alter the selectivity profile. For example, studies have shown that subtle changes can shift selectivity between the ubiquitous hCA II and the cancer-associated hCA IX. mdpi.com

Molecular Docking and Binding Affinity Studies of this compound with Target Proteins

Molecular docking simulations are powerful computational tools used to predict the binding mode and affinity of a ligand within a protein's active site. For sulfonamide inhibitors targeting carbonic anhydrase, these studies consistently reveal a conserved binding pattern. rsc.orgnih.gov

The sulfonamide group anchors the inhibitor to the floor of the cone-shaped active site. The deprotonated nitrogen atom forms a coordinate bond with the Zn(II) ion, and the two sulfonyl oxygens form a network of hydrogen bonds with the side chain of residue Threonine 199 (Thr199). rsc.org This interaction is fundamental to the inhibitory mechanism of all sulfonamide-based CA inhibitors.

The tail of the inhibitor, in this case, the 4-nitro-phenyl group and the N-pyridin-4-yl moiety, extends towards the entrance of the active site, where it can interact with a variety of amino acid residues. These interactions are key to determining isoform selectivity, as the residues lining the active site cavity differ among the various CAs.

Key binding residues frequently identified in docking studies of sulfonamides with hCA isoforms include:

His94, His96, His119 : These three histidine residues coordinate the Zn(II) ion.

Thr199, Thr200 : These residues are located deep within the active site. The hydroxyl group of Thr199 forms a crucial hydrogen bond with the sulfonamide group, while both Thr199 and Thr200 can form van der Waals contacts with the inhibitor's aromatic rings. nih.gov

Gln92 : This residue is located at the entrance of the active site and can form hydrogen bonds or hydrophobic interactions with the tail of the inhibitor. nih.gov

Hydrophobic/Hydrophilic Pockets : The active site is often described as having two distinct regions—a hydrophilic half and a hydrophobic half. Depending on the chemical nature of the inhibitor's tail, it can extend into one of these pockets to form favorable interactions with residues such as Leu198, Pro202, Phe131, Asn67, and Ile91, thereby enhancing binding affinity and selectivity. rsc.org

Prediction of Binding Modes and Affinities

Predicting the interaction of a small molecule with its biological targets is a cornerstone of modern drug discovery. For this compound, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for hypothesizing binding modes and affinities. These in silico techniques model the compound's interaction with the active sites of various proteins.

The structure of this compound features several key functional groups that are likely to govern its molecular interactions:

The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the two sulfonyl oxygens). This allows for strong, directional interactions with amino acid residues in a protein's binding pocket.

The pyridine ring contains a nitrogen atom that can act as a hydrogen bond acceptor. The aromatic nature of the ring also allows for potential π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The nitro-substituted benzene ring is also capable of π–π stacking. The strongly electron-withdrawing nitro group can influence the electronic properties of the ring system and participate in electrostatic or dipole-based interactions.

Based on studies of similar sulfonamide-containing molecules, potential protein targets for this compound could include bacterial enzymes, kinases, and reductases. For instance, molecular docking studies on novel sulfonamide-based pyrazole (B372694) derivatives have identified mycobacterial enoyl reductase (InhA) as a potential target, with binding strengths predicted to be in the range of –8.6 to –9.7 kcal/mol. nih.gov Similarly, other pyridine-containing compounds have been docked against bacterial targets like the E. coli MurD enzyme, where van der Waals forces were predicted to be the primary driver of binding. fabad.org.tr These studies suggest that this compound could effectively bind to the active sites of microbial enzymes, interfering with their function.

Investigation of Cellular Mechanisms of Action in vitro

The potential for this compound to act as a therapeutic agent, particularly in oncology, can be inferred from the known activities of nitroaromatic compounds and sulfonamides. Many compounds from these classes exert their effects by inducing cell cycle arrest and apoptosis or by modulating key signaling pathways.

A plausible mechanism for the cytotoxic effects of this compound is the induction of programmed cell death, or apoptosis. Structurally similar compounds, such as 4-nitro-N-pyrimidin-2-ylbenzenesulfonamide, have been investigated for their ability to interact with DNA. nih.gov Studies involving viscosity measurements, thermal denaturation, and nuclease activity assays showed that these related compounds could induce DNA damage, particularly in the presence of copper ions. nih.gov Such DNA damage can trigger cellular stress responses that halt the cell cycle, typically at the G2/M checkpoint, and initiate the apoptotic cascade.

The nitro group itself may play a crucial role. In hypoxic tumor environments, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules, including DNA and proteins, ultimately leading to apoptosis.

The induction of apoptosis and cell cycle arrest is governed by a complex network of intracellular signaling pathways. While the specific pathways modulated by this compound have not been experimentally determined, research on other novel therapeutic agents provides a framework for potential mechanisms. Key pathways often implicated in the action of anticancer compounds include:

PI3K/AKT/mTOR Pathway: This is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can decrease cell proliferation and survival, leading to apoptosis.

MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation is common in cancer, and its modulation can be a key mechanism for anticancer drugs.

NF-κB Signaling Pathway: This pathway is central to inflammatory responses and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

It is plausible that this compound could influence one or more of these pathways, either directly by inhibiting a key kinase or indirectly by inducing cellular stress that leads to pathway modulation.

Identifying the specific molecular targets of this compound would be a critical step in understanding its mechanism of action. Modern approaches to target identification often begin with computational and bioinformatic methods, such as network pharmacology. This strategy involves predicting potential targets based on the chemical structure of the compound and its similarity to known ligands.

Once a list of potential targets is generated, in vitro validation is essential. This can be achieved through several experimental techniques:

Enzymatic Assays: If the predicted target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine if inhibition occurs.

Cell-Based Thermal Shift Assays (CETSA): This method assesses target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.

Western Blotting: This technique can be used to measure the phosphorylation status or expression levels of target proteins and downstream effectors in treated cells, providing evidence of pathway modulation.

For this compound, this approach could identify specific kinases, reductases, or other enzymes that are directly inhibited by the compound, thereby validating the predictions from binding mode analysis.

Advanced Topics and Future Research Directions for 4 Nitro N Pyridin 4 Ylbenzenesulfonamide

Derivatization Strategies of the 4-nitro-N-pyridin-4-ylbenzenesulfonamide Scaffold for Enhanced Biological Potency

The core structure of this compound is a promising starting point for the development of new therapeutic agents. Derivatization strategies can be systematically employed to modulate its physicochemical properties and enhance its biological activity.

Future research could focus on several key areas of modification:

Modification of the Pyridine (B92270) Ring: The pyridine ring is a key site for derivatization. The introduction of various substituents, such as alkyl, aryl, or halogen groups, at different positions on the ring could influence the compound's interaction with biological targets. For instance, the synthesis of derivatives like N-(4-(5-cyano-6-(2-hydrazinyl-2-oxoethoxy)-4-(4-isopropylphenyl)-pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide has been explored in other contexts to generate novel biological activities. ekb.eg

Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation would yield 4-amino-N-pyridin-4-ylbenzenesulfonamide, a compound with a significantly different electronic and steric profile. guidechem.com This amino group can then serve as a handle for further derivatization, such as acylation or alkylation, to create a library of novel compounds with potentially enhanced biological potencies.

Substitution on the Benzene (B151609) Ring: While the nitro group is a defining feature, exploring other substituents on the benzene ring could be a fruitful avenue. Replacing the nitro group with other electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the sulfonamide, potentially leading to improved inhibitory activity against specific enzymes.

Bioisosteric Replacement: The sulfonamide linkage itself can be a target for modification. Bioisosteric replacement of the sulfonamide group with other functionalities, such as a reversed sulfonamide or an amide, could lead to compounds with altered pharmacokinetic profiles and potentially novel mechanisms of action.

These derivatization strategies, summarized in the table below, offer a roadmap for future synthetic efforts aimed at optimizing the biological activity of the this compound scaffold.

| Modification Site | Potential Modification | Anticipated Outcome |

| Pyridine Ring | Introduction of alkyl, aryl, halogen, or cyano groups | Altered target binding and specificity |

| Nitro Group | Reduction to an amino group followed by further derivatization | Creation of new analogues with different electronic properties |

| Benzene Ring | Replacement of the nitro group with other substituents | Fine-tuning of electronic properties and biological activity |

| Sulfonamide Linkage | Bioisosteric replacement (e.g., reversed sulfonamide, amide) | Altered pharmacokinetic profile and potential for new mechanisms of action |

Exploration of Prodrug Approaches based on the this compound Structure

Prodrug design is a powerful strategy to overcome challenges such as poor solubility, instability, and non-specific toxicity of a parent drug. nih.gov The this compound structure offers several handles for the design of innovative prodrugs.

Key prodrug strategies that could be explored include:

Targeting the Sulfonamide Nitrogen: The nitrogen atom of the sulfonamide group can be derivatized to create prodrugs that release the active compound under specific physiological conditions. For example, acylation of the sulfonamide nitrogen with a promoiety that is cleaved by specific enzymes could provide targeted drug release. Amide-based prodrugs of sulfonamides have been synthesized by condensing the sulfonamide with moieties like β-aroyl propionic acids. mdpi.com

Utilizing the Pyridine Nitrogen: The basic nitrogen of the pyridine ring can be targeted for the formation of N-oxide or quaternary ammonium (B1175870) prodrugs. These modifications can enhance water solubility and potentially alter the distribution of the compound in the body.

Nitro Group as a Prodrug Moiety: The nitro group itself can function as a bioreductive prodrug element. In hypoxic environments, such as those found in solid tumors or certain microbial infections, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic amino or hydroxylamino derivatives. This approach could be harnessed to develop targeted therapies. A similar strategy has been investigated for other nitro-containing compounds. nih.gov

Self-Immolative Linkers: Advanced prodrug strategies could involve the use of self-immolative linkers attached to the sulfonamide. These linkers are designed to undergo a cascade of reactions upon a specific trigger (e.g., enzymatic cleavage), leading to the release of the active drug. This approach allows for precise control over drug release. nih.govacs.org

The table below outlines potential prodrug strategies for this compound.

| Prodrug Strategy | Modification Site | Release Mechanism | Potential Advantage |

| Acyl Derivatization | Sulfonamide Nitrogen | Enzymatic cleavage | Targeted drug release |

| N-Oxide Formation | Pyridine Nitrogen | In vivo reduction | Improved water solubility |

| Quaternary Ammonium Salt | Pyridine Nitrogen | pH-dependent release | Enhanced solubility and modified distribution |

| Bioreductive Activation | Nitro Group | Enzymatic reduction in hypoxic conditions | Targeted therapy for tumors or microbial infections |

| Self-Immolative Linkers | Sulfonamide Nitrogen | Triggered cascade reaction | Precise control over drug release |

Integration of Computational and Experimental Approaches in Future Research on this compound

The integration of computational and experimental methods will be crucial for accelerating the discovery and development of novel analogues of this compound. Computational tools can provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent and selective compounds.

Future research should leverage the following computational approaches:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to the active site of a target protein. This information can guide the design of new analogues with improved binding affinity. Molecular docking studies have been successfully applied to other sulfonamide derivatives to understand their interactions with biological targets. kfupm.edu.sa

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic properties of the molecule, such as atomic charges and electrostatic potential. researchgate.net These properties are crucial for understanding the molecule's reactivity and its interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This can help to assess the stability of the binding mode predicted by molecular docking and to identify key interactions that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

The synergy between these computational methods and experimental validation is key. For example, computational predictions of binding affinity can be tested experimentally through in vitro enzyme inhibition assays. This iterative cycle of computational design and experimental testing can significantly streamline the drug discovery process.

Potential Applications of this compound in Chemical Biology Tools and Probes

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical biology tools and probes to study biological processes.

Potential applications in this area include:

Enzyme Inhibitor Probes: If this compound is found to be a potent and selective inhibitor of a particular enzyme, it can be modified to create activity-based probes (ABPs). These probes typically contain a reactive group that forms a covalent bond with the target enzyme, allowing for its identification and characterization in complex biological samples.

Fluorescent Probes: The scaffold could be functionalized with a fluorescent reporter group to create probes for imaging biological processes. For example, a fluorescently labeled derivative could be used to visualize the localization of a target protein within a cell.

Affinity-Based Probes: The compound could be immobilized on a solid support to create an affinity matrix for capturing and identifying its binding partners from cell lysates. This technique, known as affinity chromatography, is a powerful tool for target identification.

Bioconjugation Handles: The derivatization strategies discussed earlier, such as the reduction of the nitro group to an amine, can introduce functional groups that are suitable for bioconjugation. This would allow the molecule to be attached to other biomolecules, such as proteins or nucleic acids, to study their function.

The development of such chemical biology tools would not only advance our understanding of fundamental biological processes but could also aid in the validation of new drug targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-nitro-N-pyridin-4-ylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and pyridine derivatives. Key steps include:

- Dissolving pyridine-4-amine in a solvent (e.g., pyridine or ethyl acetate).

- Adding 4-nitrobenzenesulfonyl chloride under controlled temperatures (-20°C to room temperature) to avoid side reactions.

- Purification via solvent evaporation, filtration, and recrystallization (e.g., using ethyl acetate or n-propanol).

- Typical yields range from 54% to 72% depending on stoichiometry and solvent choice .

- Critical Parameters : Excess sulfonyl chloride improves yield, but elevated temperatures (>100°C) risk decomposition. HPLC monitoring ensures reaction completion .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- Single-crystal X-ray diffraction confirms planar geometry, with dihedral angles between the pyridine and benzene rings (~15°–25°) .

- NMR spectroscopy identifies key protons: pyridinium N–H (δ 8.5–9.0 ppm) and sulfonamide S–O stretching (1350–1200 cm⁻¹) .

- Mass spectrometry (ESI-MS) detects molecular ion peaks at m/z 334.2 [M+H]⁺ .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in sulfonamide functionalization?

- Case Study : Attempted nucleophilic substitution with fluoride ions (using KF/2,2,2-Cryptand) on a chloropyridine-sulfonamide analog failed despite harsh conditions (180°C, 0.5 h). HPLC confirmed no product formation, suggesting steric hindrance or electronic deactivation .

- Resolution Strategies :

- Pre-activate the pyridine ring via N-oxidation to enhance electrophilicity.

- Use alternative leaving groups (e.g., triflate) or transition-metal catalysts (e.g., Pd-mediated coupling) .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methods :

- Molecular docking (AutoDock Vina) evaluates binding affinity to microbial enzymes (e.g., dihydrofolate reductase).

- DFT calculations (B3LYP/6-31G**) optimize geometry and predict electronic properties (HOMO-LUMO gaps correlate with reactivity) .

- Findings : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) due to improved target interaction .

Q. How do crystallization solvents affect the crystal packing and stability of this compound?

- Experimental Data :

- Ethyl acetate/trichloroacetic acid mixtures yield monoclinic crystals (space group P2₁/c) with hydrogen-bonded networks (N–H···O and C–H···O interactions) .

- Thermal analysis (TGA/DSC) reveals decomposition onset at 220°C, with solvent choice impacting lattice stability .

Data Contradiction Analysis

Q. Why do sulfonamide derivatives exhibit variable antimicrobial activity despite similar structures?

- Key Variables :

- Substituent position : Para-nitro groups enhance activity vs. meta-substituted analogs.

- Solubility : Hydrophobic pyridine rings reduce aqueous solubility, limiting bioavailability.

- Resistance mechanisms : Efflux pumps in Gram-negative bacteria reduce efficacy .

- Resolution : Structure-activity relationship (SAR) studies combined with logP measurements and biofilm inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.